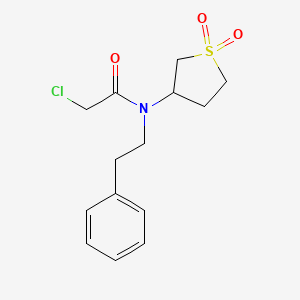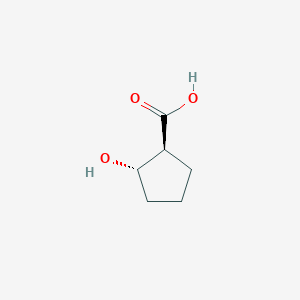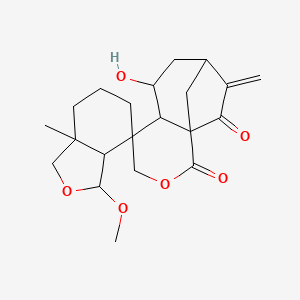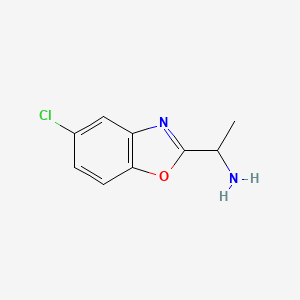
Ethyl 2-amino-4-phenylpyrimidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-amino-4-fenilpirimidina-5-carboxilato de etilo es un compuesto heterocíclico que pertenece a la familia de las pirimidinas. Se caracteriza por la presencia de un grupo amino en la posición 2, un grupo fenilo en la posición 4 y un grupo éster etilo en la posición 5 del anillo de pirimidina. Este compuesto tiene una fórmula molecular de C13H13N3O2 y un peso molecular de 243,26 g/mol .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del 2-amino-4-fenilpirimidina-5-carboxilato de etilo normalmente implica reacciones de varios pasos. Un método común implica la reacción de hidróxido de potasio en metanol con un compuesto precursor, seguido de calentamiento durante varias horas. Este método ha sido reportado para producir hasta un 94% .
Métodos de Producción Industrial
Los métodos de producción industrial para el 2-amino-4-fenilpirimidina-5-carboxilato de etilo no están ampliamente documentados. el enfoque general implica la síntesis a gran escala utilizando condiciones de reacción similares a las de los entornos de laboratorio, con optimización para el rendimiento y la pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
El 2-amino-4-fenilpirimidina-5-carboxilato de etilo se somete a varias reacciones químicas, incluyendo:
Oxidación: Esta reacción puede modificar el grupo amino o el anillo fenilo.
Reducción: Esta reacción puede reducir el grupo carboxilato a un alcohol.
Sustitución: Esta reacción puede reemplazar el grupo amino o el grupo fenilo con otros grupos funcionales.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Los agentes reductores comunes incluyen hidruro de litio y aluminio e hidruro de sodio y borohidruro.
Sustitución: Los reactivos comunes incluyen halógenos y nucleófilos en diversas condiciones.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados de nitro, mientras que la reducción puede producir derivados de alcohol.
Aplicaciones Científicas De Investigación
El 2-amino-4-fenilpirimidina-5-carboxilato de etilo tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de compuestos heterocíclicos más complejos.
Medicina: Se está investigando por sus posibles propiedades neuroprotectoras y antiinflamatorias.
Industria: Se utiliza en el desarrollo de nuevos materiales y productos farmacéuticos.
Mecanismo De Acción
El mecanismo de acción del 2-amino-4-fenilpirimidina-5-carboxilato de etilo implica su interacción con objetivos moleculares y vías específicas. Se ha demostrado que inhibe el estrés del retículo endoplásmico, la apoptosis y la vía inflamatoria NF-kB . Estas interacciones contribuyen a sus efectos neuroprotectores y antiinflamatorios.
Comparación Con Compuestos Similares
El 2-amino-4-fenilpirimidina-5-carboxilato de etilo se puede comparar con otros compuestos similares, como:
2-amino-4-metilpirimidina-5-carboxilato de etilo: Este compuesto tiene un grupo metilo en lugar de un grupo fenilo, lo que puede afectar su reactividad y actividad biológica.
Híbridos de triazol-pirimidina: Estos compuestos han mostrado propiedades neuroprotectoras y antiinflamatorias prometedoras.
La singularidad del 2-amino-4-fenilpirimidina-5-carboxilato de etilo radica en su patrón de sustitución específico, que confiere propiedades químicas y biológicas distintas.
Propiedades
Número CAS |
77995-05-2 |
|---|---|
Fórmula molecular |
C13H13N3O2 |
Peso molecular |
243.26 g/mol |
Nombre IUPAC |
ethyl 2-amino-4-phenylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C13H13N3O2/c1-2-18-12(17)10-8-15-13(14)16-11(10)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H2,14,15,16) |
Clave InChI |
GAUHBBJWYNSIJC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CN=C(N=C1C2=CC=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{2-Amino-1-[4-(methylsulfanyl)phenyl]ethyl}dimethylamine](/img/structure/B12111621.png)



![6-[2-[2-(Trifluoromethyl)pyrrolidin-1-yl]pyrimidin-5-yl]pyrazin-2-amine](/img/structure/B12111627.png)


![(5Z)-5-[(4-methylphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B12111647.png)



![2-[(2,3-Dihydro-1,4-benzodioxin-6-yl)amino]-1-(pyrrolidin-1-yl)propan-1-one](/img/structure/B12111664.png)

![2-[(Z)-[(3Z)-5,6-dimethyl-3-[(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)methylidene]isoindol-1-ylidene]methyl]-4-phenyl-4,5-dihydro-1,3-oxazole](/img/structure/B12111674.png)
